molecular formula C11H9NO4 B11808009 (3-(5-Nitrofuran-2-yl)phenyl)methanol

(3-(5-Nitrofuran-2-yl)phenyl)methanol

Cat. No.: B11808009
M. Wt: 219.19 g/mol
InChI Key: KZQYPSASJWRENB-UHFFFAOYSA-N
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Description

(3-(5-Nitrofuran-2-yl)phenyl)methanol is an organic compound that features a nitrofuran moiety attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Nitrofuran-2-yl)phenyl)methanol typically involves the following steps:

    Nitration of Furan: The initial step involves the nitration of furan to produce 5-nitrofuran.

    Friedel-Crafts Alkylation: The 5-nitrofuran undergoes Friedel-Crafts alkylation with benzene to form (5-nitrofuran-2-yl)benzene.

    Reduction: The nitro group is then reduced to an amine group.

    Formylation: The amine group is formylated to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products:

    Oxidation: Formation of (3-(5-nitrofuran-2-yl)phenyl)aldehyde or (3-(5-nitrofuran-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(5-aminofuran-2-yl)phenyl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-(5-Nitrofuran-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with antibacterial or antifungal activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(5-Nitrofuran-2-yl)phenyl)methanol is primarily attributed to the nitrofuran moiety. This group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The compound may also interact with specific enzymes or proteins, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

    (3-(5-Nitrofuran-2-yl)phenyl)amine: Similar structure but with an amine group instead of a methanol group.

    (3-(5-Nitrofuran-2-yl)phenyl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.

    (3-(5-Nitrofuran-2-yl)phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

Uniqueness: (3-(5-Nitrofuran-2-yl)phenyl)methanol is unique due to the presence of the methanol group, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

[3-(5-nitrofuran-2-yl)phenyl]methanol

InChI

InChI=1S/C11H9NO4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2

InChI Key

KZQYPSASJWRENB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)[N+](=O)[O-])CO

Origin of Product

United States

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